molecular formula C8H8BrClN2 B1444257 5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine CAS No. 1523812-11-4

5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine

Cat. No. B1444257
CAS RN: 1523812-11-4
M. Wt: 247.52 g/mol
InChI Key: JKWNULKFDXPCMP-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine is a chemical compound with the molecular formula C8H8BrClN2. It has an average mass of 247.520 Da and a monoisotopic mass of 245.955933 Da .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Physical And Chemical Properties Analysis

5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine has a density of 1.7±0.1 g/cm3, a boiling point of 286.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. The enthalpy of vaporization is 50.5±3.0 kJ/mol and the flash point is 127.1±27.3 °C. The compound has a molar refractivity of 51.9±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 148.3±3.0 cm3 .

Scientific Research Applications

1. Antiviral Activity Against Retroviruses

5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine and its derivatives have shown significant potential in the field of antiviral research. Notably, certain substituted pyrimidines demonstrated marked inhibitory effects on retrovirus replication in cell cultures. A specific methyl-substituted derivative exhibited strong inhibitory properties against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity. Interestingly, while halogen-substituted derivatives showcased pronounced antiviral activity comparable to reference drugs, they did not exhibit measurable toxicity at certain concentrations (Hocková et al., 2003).

2. Contribution to the Synthesis of Antiviral Compounds

The molecule has also been utilized as an intermediate in the synthesis of complex antiviral compounds. A notable study synthesized and evaluated a series of methylenecyclopropane analogues of nucleosides for their antiviral activity. These analogues were synthesized using a dibromo derivative, which was further processed to create various isomers, showing effectiveness against viruses like human and murine cytomegalovirus and varicella zoster virus (Zhou et al., 2004).

Chemical Synthesis and Reactivity

3. Regioselective Reaction Investigations

In the realm of chemical synthesis, the reactivity and regioselectivity of 5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine have been subjects of interest. A study delving into the regioselective displacement reaction with ammonia revealed the formation of specific aminopyrimidine derivatives. The findings from crystallography analysis shed light on the structural details and the nature of the intramolecular and intermolecular interactions within the compound (Doulah et al., 2014).

4. Applications in Organic Synthesis

Moreover, this compound has been used as a starting material or intermediate in the synthesis of various heterocyclic compounds. Its reactivity with different agents under specific conditions has been explored to synthesize novel compounds like thiazolo[4,5-d]pyrimidines and pyrimido[4,5-e][1,3,4]thiadiazine derivatives, contributing to the diversity and richness of organic chemistry (Rahimizadeh et al., 2007).

properties

IUPAC Name

5-bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2/c1-4-6(9)7(10)12-8(11-4)5-2-3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWNULKFDXPCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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